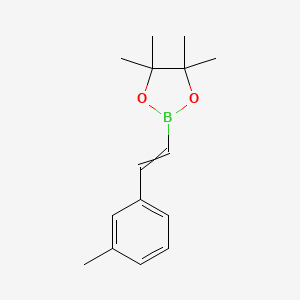
(E)-4,4,5,5-tetramethyl-2-(3-methylstyryl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4,4,5,5-Tetramethyl-2-(3-methylstyryl)-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. It is known for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical transformations .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4,5,5-tetramethyl-2-(3-methylstyryl)-1,3,2-dioxaborolane typically involves the reaction of 3-methylstyrene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually argon, at elevated temperatures around 100°C for about 20 hours. The resulting mixture is then cooled, diluted with water, and extracted with dichloromethane. The organic layers are dried over sodium sulfate, filtered, and the solvent is evaporated to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, adhering to green chemistry principles .
化学反応の分析
Types of Reactions
(E)-4,4,5,5-Tetramethyl-2-(3-methylstyryl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into alkanes or other reduced forms.
Common Reagents and Conditions
Common reagents used with this compound include palladium catalysts, bases like potassium phosphate, and solvents such as 1,4-dioxane. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions are often complex organic molecules used in pharmaceuticals, agrochemicals, and materials science. The versatility of this compound allows for the synthesis of a wide range of products .
科学的研究の応用
(E)-4,4,5,5-Tetramethyl-2-(3-methylstyryl)-1,3,2-dioxaborolane has numerous applications in scientific research:
Biology: It is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: The compound is involved in the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and electronic materials.
作用機序
The mechanism of action of (E)-4,4,5,5-tetramethyl-2-(3-methylstyryl)-1,3,2-dioxaborolane involves its role as a boron-containing reagent in cross-coupling reactions. The palladium-catalyzed process facilitates the formation of carbon-carbon bonds by transferring the boron moiety to the organic substrate. This process involves oxidative addition, transmetalation, and reductive elimination steps, which are crucial for the formation of the desired product .
類似化合物との比較
Similar Compounds
(E)-(3-Methylstyryl)boronic acid: Another boron-containing compound used in similar cross-coupling reactions.
2-Pyridyldimethyl[(E)-3-methylstyryl]silane: A silicon-containing analog used in organic synthesis.
Uniqueness
(E)-4,4,5,5-Tetramethyl-2-(3-methylstyryl)-1,3,2-dioxaborolane is unique due to its stability and reactivity, which make it an ideal reagent for various chemical transformations. Its ability to form strong carbon-carbon bonds efficiently sets it apart from other similar compounds .
特性
分子式 |
C15H21BO2 |
|---|---|
分子量 |
244.14 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-[2-(3-methylphenyl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H21BO2/c1-12-7-6-8-13(11-12)9-10-16-17-14(2,3)15(4,5)18-16/h6-11H,1-5H3 |
InChIキー |
RYYOODZZGKJVFR-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















